7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one belongs to a class of heterocyclic compounds characterized by a thiazole ring fused to a pyrimidine ring. These compounds have gained significant attention in organic synthesis due to their diverse biological activities. Within scientific research, derivatives of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one have been explored for their potential as anticonvulsant agents [] and their role in understanding dopamine release mechanisms [].
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with the molecular formula . This compound belongs to a class of thiazolo[3,2-a]pyrimidines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The compound has garnered interest due to its possible antimicrobial and antitumor properties, making it a subject of various scientific studies.
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is synthesized primarily from 2-thiouracil derivatives through cyclization reactions. It is classified under heterocyclic compounds, specifically within the thiazole and pyrimidine families. These compounds are often explored for their pharmacological potential, including anti-inflammatory, antiviral, and anticancer activities.
The synthesis of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-thiouracil derivatives with phenacyl halides. Common solvents used in these reactions include ethanol and acetonitrile, while sodium ethoxide often serves as a catalyst.
One-Pot Synthesis: A notable method for synthesizing this compound is the one-pot synthesis technique that streamlines the process by combining multiple reaction steps into a single procedure. This method has been shown to be efficient and cost-effective in generating thiazolo[3,2-a]pyrimidine derivatives .
The reaction conditions can vary but generally include heating under reflux conditions for several hours to promote cyclization. The use of polyphosphoric acid as a dehydrating agent has also been reported to facilitate the formation of the thiazolo[3,2-a]pyrimidine structure from dihydropyrimidine precursors .
The molecular structure of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one features a fused ring system comprising a thiazole and a pyrimidine moiety. The compound's structure can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Key Structural Features:
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo several chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is primarily linked to its interaction with biological targets such as enzymes involved in cellular processes. For instance, it may inhibit certain DNA topoisomerases or other enzymes critical for cell division and proliferation. Its structural features allow it to bind effectively to these targets, thereby exerting its pharmacological effects.
The physical properties of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include:
The chemical properties are characterized by its stability under standard laboratory conditions but may undergo reactions typical of heterocyclic compounds when exposed to appropriate reagents.
Relevant Data:
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:
This compound exemplifies the potential of thiazolo[3,2-a]pyrimidines in drug design and development due to their diverse biological activities and structural versatility. Future research may focus on optimizing its synthesis and exploring new derivatives with enhanced efficacy against specific diseases.
Thiazolo[3,2-a]pyrimidin-5-one represents a bicyclic heterocyclic system formed by the fusion of thiazole and pyrimidine rings with a ketone functionality at the 5-position. This fused ring structure exhibits significant planarity except for substituents at non-aromatic positions, contributing to its distinctive electronic properties. The 7-methyl derivative specifically features a methyl group at the C7 position, which profoundly influences its electronic distribution and steric profile. Key structural parameters include the presence of multiple hydrogen bond acceptors (carbonyl oxygen and ring nitrogen atoms) and a sulfur heteroatom that enhances potential for heteroatom interactions in biological systems. The molecular framework allows for diverse substitution patterns at positions 2, 3, 6, and 7, making it a versatile scaffold for structural modification [1] [7].
Table 1: Fundamental Structural Characteristics of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₆N₂OS | Defines elemental composition |
Molecular Weight | 166.20 g/mol | Impacts pharmacokinetic properties |
Hydrogen Bond Acceptors | 3 | Determines potential for intermolecular interactions |
Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability |
Canonical SMILES | O=C1N2C(SC=C2)=NC(C)=C1 | Standardized representation of molecular structure |
InChI Identifier | 1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3 | Unique chemical identifier for database searches |
CAS Registry | 700-52-7 | Universal identification for chemical tracking |
The electronic configuration features electron-deficient character in the pyrimidine ring and electron-rich regions around the sulfur atom, creating a polarized system capable of diverse binding interactions. The 7-methyl group introduces modest steric bulk and electron-donating effects that can modulate the electron density of the conjugated system. X-ray crystallographic studies of analogous compounds reveal that the bicyclic system maintains near-planarity with minor deviations at substituent positions, facilitating stacking interactions with biological macromolecules [1] [8].
Thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrate a remarkable spectrum of bioactivities attributable to their ability to interact with diverse biological targets. Research has identified these compounds as privileged scaffolds in medicinal chemistry due to their balanced hydrophilic-lipophilic properties and molecular recognition capabilities. Significant pharmacological activities reported for this structural class include:
11β-Hydroxysteroid Dehydrogenase Inhibition: Derivatives exhibit potent inhibition of 11β-HSD1 (up to 59.15% inhibition at 10 μmol/L), a crucial enzyme regulating tissue cortisol levels. This inhibition has therapeutic implications for metabolic disorders including Cushing's syndrome, type 2 diabetes, and metabolic syndrome. Molecular docking studies reveal that hydrophobic substituents like cyclohexylmethyl groups enable interactions with enzyme residues (Ala172, Leu171, Leu215, Tyr177) and cofactor NADP+, enhancing inhibitory activity [3].
Anticancer Activity: Structural analogs demonstrate potent cytotoxic effects against multiple cancer cell lines. Derivatives with specific aryl substitutions exhibit IC₅₀ values as low as 2.2 ± 0.6 μM against A549 (human lung adenocarcinoma) and 5.6 ± 0.4 μM against HeLa (human cervical cancer) cell lines. Docking studies indicate strong binding affinity with topoisomerase-II, exceeding that of reference drugs like doxorubicin [5].
Enzyme Modulation: Beyond 11β-HSD1, these compounds demonstrate inhibitory activity against various enzymes involved in disease pathogenesis, including phosphodiesterases and kinases, through interactions with catalytic sites and allosteric pockets [6].
Table 2: Pharmacological Profile of Thiazolo[3,2-a]pyrimidin-5-one Derivatives
Biological Activity | Most Active Derivative | Key Findings | Reference |
---|---|---|---|
11β-HSD1 Inhibition | 7-(cyclohexylmethyl)-2-iodomethyl analog | 59.15% inhibition at 10 μmol/L; selective over 11β-HSD2 | [3] |
Anticancer (A549 cells) | Compound 5c | IC₅₀ = 2.2 ± 0.6 μM | [5] |
Anticancer (HeLa cells) | Compound 5e | IC₅₀ = 5.6 ± 0.4 μM | [5] |
Topoisomerase-II Inhibition | Compound 5e | Higher docking score than doxorubicin | [5] |
The structural versatility of the core scaffold enables optimization of pharmacological properties through strategic substitution. Introduction of hydrophobic groups at position 7 enhances membrane permeability and target binding, while polar substituents can improve water solubility. The planar conjugated system facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, contributing to target affinity [3] [5] [6].
The 7-methyl derivative serves as a fundamental structural unit within the thiazolopyrimidine family, providing a chemically accessible platform for further functionalization. The methyl group at C7 represents the simplest alkyl substituent, offering insights into steric and electronic effects without complex steric hindrance. This compound functions as a key synthetic intermediate for preparing biologically active derivatives through various chemical transformations, including halogenation at the methyl group or electrophilic substitution on the ring system [7] [10].
The synthetic accessibility of 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one via condensation reactions between 2-aminothiazole and methyl acetoacetate makes it particularly valuable for medicinal chemistry exploration. This efficient synthesis enables large-scale production for structure-activity relationship studies. As a model compound, it provides the benchmark for comparing the effects of more complex substituents at the 7-position [7].
The methyl group offers a strategic vector for bioisosteric replacement and structure-activity relationship exploration. Conversion to chloromethyl derivatives (e.g., 7-chloromethyl-thiazolo[3,2-a]pyrimidin-5-one, CAS# 62773-09-5) provides a reactive handle for nucleophilic displacement, enabling the introduction of diverse amine, thiol, or heterocyclic functionalities. This chemical flexibility facilitates the development of compound libraries for biological screening [10].
Table 3: Key Derivatives and Analogs of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Compound Name | CAS Number | Structural Feature | Application |
---|---|---|---|
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | 700-52-7 | Methyl at C7 | Parent compound; synthetic intermediate |
7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | 62773-09-5 | Chloromethyl at C7 | Key synthetic intermediate for functionalization |
3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride | 71779248 | Aminoethyl side chain | Modified derivative with enhanced water solubility |
7-(Cyclohexylmethyl) derivative | Not specified | Cyclohexylmethyl at C7 | Potent 11β-HSD1 inhibitor (59.15% inhibition at 10 μmol/L) |
The electronic influence of the methyl group subtly modifies the electron density of the conjugated system, potentially affecting binding interactions with biological targets compared to unsubstituted or polar-substituted analogs. This makes it an essential reference compound for understanding substituent effects in structure-activity relationship studies. Its physicochemical properties, including moderate lipophilicity (calculated LogP ≈ 1.2) and aqueous solubility, position it favorably for drug discovery applications with potential for further optimization through prodrug approaches or formulation technologies [1] [3] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9